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This guide provides a comprehensive comparison of the efficacy of glepaglutide acetate, a
long-acting glucagon-like peptide-2 (GLP-2) analog, across different species. Glepaglutide is
under development for the treatment of short bowel syndrome (SBS), a condition characterized
by a reduced ability to absorb nutrients due to a shortened small intestine.[1] This document
summarizes key experimental data, details the methodologies of pivotal studies, and visualizes
the underlying biological pathways and experimental procedures to offer an objective
performance benchmark against preclinical and clinical findings.

Mechanism of Action

Glepaglutide is an analog of the naturally occurring GLP-2, a hormone that plays a crucial role
in intestinal adaptation and function.[2] It binds to GLP-2 receptors located on various intestinal
cells, including enteroendocrine cells and subepithelial myofibroblasts.[2] Activation of these
receptors triggers a signaling cascade that promotes the local release of intestinal mediators,
ultimately enhancing the intestine's absorptive capacity.[2][3] This leads to increased fluid and
nutrient absorption, addressing the primary challenge in patients with short bowel syndrome.[3]
The therapeutic action of GLP-2 analogs involves stimulating the growth of the intestinal
epithelium by promoting crypt cell proliferation and inhibiting villus cell apoptosis.[2]
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Caption: GLP-2 signaling pathway activated by glepaglutide.

Cross-Species Efficacy Data

Glepaglutide has demonstrated significant intestinotrophic effects in both preclinical animal
models and clinical trials in humans. The following tables summarize the key quantitative

findings across species.

Table 1: Preclinical Efficacy in Animal Models
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Species Study Duration Dosage Key Findings Reference

Significant
80 nmol/kg (once increase in small  Skarbaliene et

Wistar Rat 14 Days ) ) )
daily, SC) intestinal mass. al., 2023

3]

Dose-dependent

increase in small
400 nmol/kg

(once daily, SC)

intestinal mass,

plateauing by

day 7.[3]
Dose-dependent
increases in the )
] Long-term (26 - ) Thorkildsen et
Wistar Rat Not specified weight and
weeks) al., 2022
length of the
small intestine.[2]
Dose-dependent
increases in the )
Long-term (39 N ] Thorkildsen et
Beagle Dog Not specified weight and
weeks) al., 2022

length of the

small intestine.[2]

Table 2: Clinical Efficacy in Humans with Short Bowel
Syndrome
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Study Phase Study Duration Dosage Key Findings Reference

- Significant
increase in
plasma citrulline
by 15.3 pumol/L.
) [4] - Trends )
1 mg (once daily, Klinge et al.,
Phase 2 3 Weeks toward an
SC) ) o 2023
increase in villus

height, crypt

depth, and
epithelium
height.[4]
- Significant
increase in
plasma citrulline
by 15.6 pmol/L.
[4] - Trends
10 mg (once
daily, SC) j[oward ar-1 )
increase in villus
height, crypt
depth, and
epithelium
height.[4]
Phase 3 (EASE 24 Weeks 10 mg (twice - Statistically Zealand Pharma,
1) weekly, SC) significant 2022; Jeppesen
reduction in etal., 2025
weekly
parenteral

support volume
by 5.13 L/week
from baseline.[5]
- 66% of patients
had a clinically
meaningful
response (>20%

reduction in
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parenteral
support).[5] -
14% of patients
were weaned off
parenteral
support.[4][5]

- Numeric, but

not statistically

significant,
10 mg (once o

reduction in
weekly, SC)

weekly

parenteral

support.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are summaries of the protocols for key preclinical and clinical studies.

Preclinical Evaluation in Naive Wistar Rats (Skarbaliene
et al., 2023)

¢ Objective: To assess the intestinotrophic properties of glepaglutide in healthy rats.
e Animal Model: Naive Wistar rats.[3]
e Treatment Groups:
o Vehicle control (subcutaneous, once daily).[3]
o Glepaglutide (80 nmol/kg, subcutaneous, once daily).[3]
o Glepaglutide (400 nmol/kg, subcutaneous, once daily).[3]
o Duration: 14 days, with cohorts sacrificed on day 0, day 7, and day 14.[3]

e Primary Endpoint: Small intestinal mass.[3]
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» Methodology: Following the treatment period, animals were euthanized, and the small
intestine was excised and weighed to determine the intestinal mass.

Clinical Evaluation in Patients with Short Bowel
Syndrome (Phase 2 - Klinge et al., 2023)

¢ Objective: To evaluate the effects of glepaglutide on intestinal morphology and function in
patients with SBS.

¢ Study Design: Randomized, crossover, dose-finding trial.[4]
o Participants: 18 patients with SBS.[4]

o Treatment: Two of three different doses (0.1, 1, and 10 mg) of glepaglutide were
administered as daily subcutaneous injections for three weeks.[4]

e Endpoints:
o Plasma citrulline (a marker of enterocyte mass).[4]
o Intestinal morphology (villus height, crypt depth) via mucosa biopsies.[4]

o Methodology: Blood samples were collected to measure plasma citrulline levels before and
after the treatment period. Mucosal biopsies were obtained for immunohistochemical
analysis of intestinal morphology.
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Caption: Generalized experimental workflows for preclinical and clinical evaluation.

Summary and Conclusion

The available data demonstrates a consistent intestinotrophic effect of glepaglutide acetate
across multiple species. In preclinical models, including rats and dogs, glepaglutide induces a
dose-dependent increase in the mass and length of the small intestine.[2] These findings are
corroborated in human clinical trials, where treatment with glepaglutide leads to an increase in
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the enterocyte mass marker, plasma citrulline, and shows trends towards improved intestinal
morphology.[4] Ultimately, these structural and functional improvements translate to a clinically
meaningful reduction in the need for parenteral support for patients with short bowel syndrome.
[5] The similar profile of action across species supports the translational validity of the
preclinical models and underscores the therapeutic potential of glepaglutide for enhancing
intestinal adaptation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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